

# Chemical structure and properties of Aristolactam A IIIa

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Aristolactam A IIIa |           |
| Cat. No.:            | B10853212           | Get Quote |

An In-Depth Technical Guide to **Aristolactam A Illa**: Chemical Structure, Properties, and Biological Activities

### Introduction

Aristolactam A IIIa is a naturally occurring phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These compounds are primarily found in plants of the Aristolochiaceae family, which have a long history of use in traditional medicine. In recent years, aristolactams, including Aristolactam A IIIa, have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Aristolactam A IIIa, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for the cited biological assays are also provided for researchers in drug discovery and development.

## **Chemical Structure and Physicochemical Properties**

**Aristolactam A IIIa** possesses a tetracyclic core structure characteristic of the aristolactam family. Its systematic IUPAC name is 2,9-dihydroxy-1-methoxy-dibenzo[cd,f]indol-4(5H)-one.

Table 1: Chemical Identifiers for Aristolactam A IIIa



| Identifier        | Value                             |
|-------------------|-----------------------------------|
| CAS Number        | 97399-91-2                        |
| Molecular Formula | C16H11NO4                         |
| Molecular Weight  | 281.26 g/mol                      |
| Synonyms          | Aristololactam A IIIa, Sch 546909 |

Table 2: Physicochemical Properties of Aristolactam A IIIa

| Property      | Value                                                                      | Reference               |
|---------------|----------------------------------------------------------------------------|-------------------------|
| Melting Point | >300 °C                                                                    | [Generic supplier data] |
| Appearance    | Yellow powder/solid                                                        | [Generic supplier data] |
| Solubility    | Soluble in DMSO, Chloroform,<br>Dichloromethane, Ethyl<br>Acetate, Acetone | [Generic supplier data] |

## **Spectroscopic Data**

The structural elucidation of **Aristolactam A Illa** has been confirmed through various spectroscopic techniques.

### 1.1.1. <sup>1</sup>H-NMR Spectroscopy

The ¹H-NMR spectrum of **Aristolactam A IIIa** in DMSO-d<sub>6</sub> shows characteristic signals for the aromatic protons and the lactam NH proton.[1]

Table 3: <sup>1</sup>H-NMR Spectral Data of **Aristolactam A Illa** (DMSO-d<sub>6</sub>)



| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment                                                      |
|--------------------|--------------|--------------------------|-----------------------------------------------------------------|
| 10.65              | S            | -                        | NH                                                              |
| 7.97               | d            | 2.5                      | H-5                                                             |
| 7.79               | d            | 8.5                      | H-8                                                             |
| 7.62               | S            | -                        | H-2                                                             |
| 7.10               | dd           | 2.5, 8.5                 | H-7                                                             |
| 7.05               | S            | -                        | H-9                                                             |
| 6.48               | S            | -                        | OCH <sub>2</sub> O (Incorrect<br>assignment, should be<br>OCH₃) |

Note: The original source appears to have a typo in the assignment of 6.48 ppm. Based on the chemical structure, this region would more likely correspond to a methoxy group, not a methylenedioxy bridge.

#### 1.1.2. <sup>13</sup>C-NMR, IR, and Mass Spectrometry

While detailed tabulated data for <sup>13</sup>C-NMR, IR, and mass spectrometry of **Aristolactam A Illa** are not consistently reported in readily accessible literature, studies on aristolactams provide general characteristics.

- <sup>13</sup>C-NMR: The spectrum would be expected to show signals for the aromatic carbons, the lactam carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55-60 ppm).
- Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for the N-H stretching of the lactam (around 3200-3400 cm<sup>-1</sup>), the C=O stretching of the lactam (around 1650-1680 cm<sup>-1</sup>), and C=C stretching of the aromatic rings.[2]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]<sup>+</sup> or [M+H]<sup>+</sup> corresponding to its molecular weight. Fragmentation patterns of aristolactams typically



involve the loss of CO and other small neutral molecules.[3]

## **Biological Activities and Mechanism of Action**

**Aristolactam A Illa** exhibits a range of biological activities, with its anticancer and kinase inhibitory properties being the most prominent.

## **Kinase Inhibitory Activity**

**Aristolactam A Illa** has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Cyclin-dependent kinase 1 (CDK1)/Cyclin B.[3]

Table 4: Kinase Inhibitory Activity of Aristolactam A IIIa

| Target Kinase | IC <sub>50</sub> (μΜ) |
|---------------|-----------------------|
| DYRK1A        | 0.08                  |
| CDK1/Cyclin B | 0.2                   |

The inhibition of these kinases is a key aspect of its anticancer mechanism, leading to cell cycle arrest.

### **Cytotoxic Activity**

**Aristolactam A IIIa** has demonstrated significant cytotoxic effects against various human cancer cell lines, including drug-resistant strains.

Table 5: Cytotoxic Activity of Aristolactam A Illa against Cancer Cell Lines

| Cell Line                     | Cancer Type     | IC50 (μmol/L) |
|-------------------------------|-----------------|---------------|
| HeLa                          | Cervical Cancer | 7 - 30        |
| A549                          | Lung Cancer     | 7 - 30        |
| HGC                           | Gastric Cancer  | 7 - 30        |
| HCT-8/V (Navelbine-resistant) | Colon Cancer    | 3.55          |



### **Induction of G2/M Cell Cycle Arrest**

A primary mechanism of the anticancer activity of **Aristolactam A Illa** is the induction of cell cycle arrest at the G2/M phase. This is associated with the disruption of normal mitotic spindle formation. This effect is linked to its inhibition of key cell cycle regulators like CDK1/Cyclin B.

## **Anti-platelet Aggregation Activity**

**Aristolactam A IIIa** has been reported to inhibit platelet aggregation induced by various agonists, although detailed quantitative data is limited in the available literature.

## **Signaling Pathways**

The biological effects of **Aristolactam A Illa** are mediated through its interaction with critical cellular signaling pathways, particularly those governing cell cycle progression.



Click to download full resolution via product page

Caption: Aristolactam A Illa-induced G2/M cell cycle arrest pathway.

## **Experimental Protocols**



## Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[2][3][4][5][6]

- Cell Seeding: Seed cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions.
- Compound Treatment: Treat the cells with varying concentrations of **Aristolactam A Illa** and incubate for the desired period (e.g., 48 hours).
- Cell Fixation: Discard the culture medium and fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- Washing: Wash the plates five times with deionized water and allow them to air dry.
- Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC<sub>50</sub> value.

### **Kinase Inhibition Assays**

4.2.1. DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to the kinase.[7]

Reagent Preparation:



- Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- Prepare serial dilutions of Aristolactam A IIIa in DMSO and then dilute in Kinase Buffer A.
- Prepare a solution of DYRK1A kinase and LanthaScreen™ Eu-anti-Tag Antibody in Kinase Buffer A.
- Prepare a solution of the Kinase Tracer in Kinase Buffer A.
- Assay Procedure (384-well plate):
  - Add 2 μL of the diluted Aristolactam A IIIa or control to the wells.
  - Add 4 μL of the kinase/antibody mixture.
  - $\circ$  Add 4  $\mu$ L of the tracer solution to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Plate Reading: Read the plate on a fluorescence plate reader capable of measuring timeresolved FRET.
- Data Analysis: Calculate the emission ratio and determine the IC<sub>50</sub> value from the doseresponse curve.





Click to download full resolution via product page

Caption: Workflow for the LanthaScreen™ DYRK1A Kinase Binding Assay.

#### 4.2.2. CDK1/Cyclin B Kinase Assay

This protocol describes a method to measure the activity of CDK1/Cyclin B using a recombinant protein substrate and western blotting for detection.[8][9][10][11]

- Reagent Preparation:
  - Prepare 1X Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, 2 mM DTT, pH 7.5).
  - Prepare a stock solution of ATP (e.g., 10 mM).
  - Prepare serial dilutions of Aristolactam A IIIa.
- Kinase Reaction:



- In a microcentrifuge tube, combine the Kinase Assay Buffer, a purified protein substrate for CDK1 (e.g., a fragment of a known substrate like Histone H1 or a recombinant protein), and the diluted Aristolactam A IIIa or control.
- Add purified human CDK1/Cyclin B enzyme.
- Initiate the reaction by adding ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
- SDS-PAGE and Western Blotting:
  - Separate the reaction products by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.
  - Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities to determine the extent of phosphorylation and calculate the inhibitory effect of Aristolactam A IIIa.

## **Platelet Aggregation Assay**

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.[12][13][14]

- Preparation of Platelet-Rich Plasma (PRP):
  - Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g.,
    3.8% sodium citrate).



- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
- Aggregation Measurement:
  - Adjust the platelet count in the PRP if necessary.
  - Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
  - Pre-warm the PRP sample to 37°C.
  - Add the desired concentration of Aristolactam A IIIa or vehicle control to the PRP and incubate for a short period.
  - Add a platelet agonist (e.g., arachidonic acid, collagen, or PAF) to induce aggregation.
- Data Recording and Analysis:
  - Record the change in light transmittance over time.
  - The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the control.

## Conclusion

Aristolactam A Illa is a promising natural product with significant potential for further investigation in the context of cancer therapy and other diseases where DYRK1A and CDK1 are implicated. Its potent cytotoxic effects, even against drug-resistant cancer cells, and its ability to induce cell cycle arrest highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and potential applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in preclinical and clinical settings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aristolactams and Alkamides of Aristolochia gigantea PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. plateletservices.com [plateletservices.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiplatelet agents based on cyclooxygenase inhibition without ulcerogenesis. Evaluation and synthesis of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Aristolactam A IIIa]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10853212#chemical-structure-and-properties-of-aristolactam-a-iiia]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com